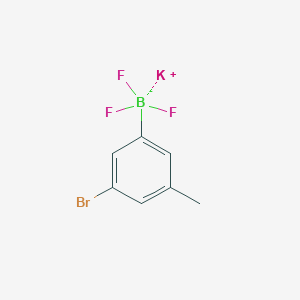
Potassium (3-bromo-5-methylphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly stable under oxidative conditions, and the bromine and methyl groups add unique reactivity profiles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-bromo-5-methylphenyl)trifluoroboranuide typically involves the reaction of 3-bromo-5-methylphenylboronic acid with potassium hydrogen fluoride (KHF2) in an aqueous medium. The reaction proceeds as follows:
3-bromo-5-methylphenylboronic acid+KHF2→potassium (3-bromo-5-methylphenyl)trifluoroboranuide+H2O
The reaction is usually carried out at room temperature and requires careful control of pH to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoroborates, including potassium (3-bromo-5-methylphenyl)trifluoroboranuide, involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include additional purification steps such as recrystallization to achieve high purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Often used in cross-coupling reactions.
Base: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Typically, polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used.
Major Products
The major products of these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura reaction, the product would be a biaryl compound formed by coupling the aryl group of potassium (3-bromo-5-methylphenyl)trifluoroboranuide with another aryl halide.
Wissenschaftliche Forschungsanwendungen
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism by which potassium (3-bromo-5-methylphenyl)trifluoroboranuide exerts its effects is primarily through its role as a nucleophilic partner in cross-coupling reactions. The trifluoroborate group facilitates the transfer of the aryl group to the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired product.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 3-bromophenyltrifluoroborate
- Potassium (3-bromo-5-methoxyphenyl)trifluoroboranuide
Uniqueness
Potassium (3-bromo-5-methylphenyl)trifluoroboranuide is unique due to the presence of both bromine and methyl groups, which provide distinct reactivity profiles compared to other trifluoroborates. This makes it particularly useful in specific synthetic applications where these functional groups are advantageous.
Eigenschaften
Molekularformel |
C7H6BBrF3K |
|---|---|
Molekulargewicht |
276.93 g/mol |
IUPAC-Name |
potassium;(3-bromo-5-methylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BBrF3.K/c1-5-2-6(8(10,11)12)4-7(9)3-5;/h2-4H,1H3;/q-1;+1 |
InChI-Schlüssel |
LJZDPTVVOPPOPH-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC(=C1)Br)C)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)
amine hydrochloride](/img/structure/B13460613.png)
![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)

![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)


![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
![potassium trifluoro[1-(oxan-2-yl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13460684.png)
![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
